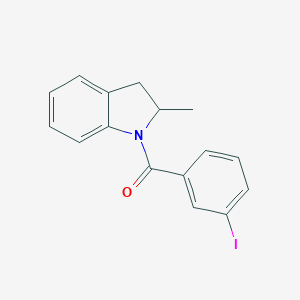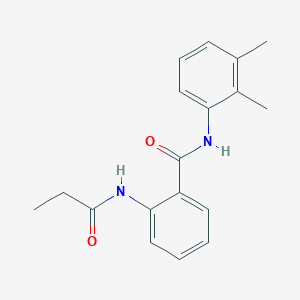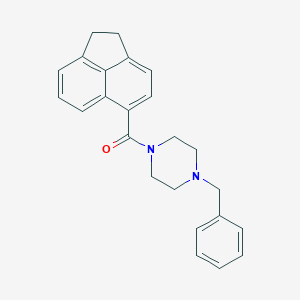![molecular formula C19H20N2O3 B300005 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B300005.png)
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have anticancer properties and is currently being investigated as a treatment for various types of cancer.
Wirkmechanismus
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits NAE, which is responsible for activating the NEDD8 protein. NEDD8 is involved in the regulation of various cellular processes, including cell cycle progression, DNA replication, and DNA repair. By inhibiting NAE, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide prevents the activation of NEDD8 and disrupts these cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for NAE, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is currently being investigated as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. Future research may focus on optimizing the dosing and administration of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, as well as investigating its potential for combination therapy with other anticancer agents. Additionally, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and viral infections.
Synthesemethoden
The synthesis of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloromethylbenzoic acid. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)aniline to form the desired product, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of cell growth and division. By inhibiting NAE, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide can induce cell death in cancer cells and prevent tumor growth.
Eigenschaften
Produktname |
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-2-3-8-17(14)18(22)20-16-7-4-6-15(13-16)19(23)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,22) |
InChI-Schlüssel |
HFUDKYABHVRJAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B299923.png)
![1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione](/img/structure/B299924.png)
![N-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299925.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299927.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B299929.png)

![N-(4-ethoxyphenyl)-2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B299931.png)
![2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B299933.png)
![N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299935.png)
![1-[(2-Isopropyl-5-methylphenoxy)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B299939.png)
![phenyl-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide](/img/structure/B299940.png)
![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 2-bromobenzoate](/img/structure/B299943.png)